molecular formula C18H16N2O7S B2635916 ethyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate CAS No. 305373-78-8

ethyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate

Cat. No.: B2635916
CAS No.: 305373-78-8
M. Wt: 404.39
InChI Key: NNOHEQGDSBEQHA-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system, which is fused with a carboxylate group, a nitrobenzenesulfonamido group, and a methyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitrobenzenesulfonamido Group: This step involves the nitration of a suitable aromatic precursor followed by sulfonation to introduce the nitrobenzenesulfonamido group.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamido group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Reduction: Reduction of the nitro group yields the corresponding amino derivative.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets in biological systems. The nitrobenzenesulfonamido group is known to interact with enzymes and proteins, potentially inhibiting their activity. The benzofuran ring system can also interact with DNA and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives such as:

    Ethyl 2-methyl-5-(4-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate: Similar structure but with a different position of the nitro group.

    Ethyl 2-methyl-5-(3-aminobenzenesulfonamido)-1-benzofuran-3-carboxylate: Similar structure but with an amino group instead of a nitro group.

    Ethyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-acetate: Similar structure but with an acetate group instead of a carboxylate group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O7S/c1-3-26-18(21)17-11(2)27-16-8-7-12(9-15(16)17)19-28(24,25)14-6-4-5-13(10-14)20(22)23/h4-10,19H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOHEQGDSBEQHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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